molecular formula C18H9Cl2N3O2S B3872036 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile

Cat. No. B3872036
M. Wt: 402.3 g/mol
InChI Key: FQBYCGKUTDXJOJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile, also known as DCTN, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In bacteria, this compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target cell or organism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bacteria, this compound has been shown to inhibit bacterial growth and replication.

Advantages and Limitations for Lab Experiments

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high purity and stability, its ability to inhibit key enzymes and signaling pathways, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms.

Future Directions

There are several future directions for the study of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and catalysis, and the investigation of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved properties and reduced toxicity could lead to the development of new drugs and materials with unique properties.

Scientific Research Applications

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a sensor for the detection of heavy metal ions.

properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2N3O2S/c19-13-5-6-14(15(20)8-13)16-10-26-18(22-16)12(9-21)7-11-3-1-2-4-17(11)23(24)25/h1-8,10H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYCGKUTDXJOJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile
Reactant of Route 6
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.